![molecular formula C21H22O5 B14223404 [5-(Benzyloxy)-4,7,8-trimethoxynaphthalen-2-yl]methanol CAS No. 828940-59-6](/img/structure/B14223404.png)
[5-(Benzyloxy)-4,7,8-trimethoxynaphthalen-2-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-(Benzyloxy)-4,7,8-trimethoxynaphthalen-2-yl]methanol: is a complex organic compound characterized by its naphthalene core substituted with benzyloxy and methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [5-(Benzyloxy)-4,7,8-trimethoxynaphthalen-2-yl]methanol typically involves multi-step organic reactionsThe benzyloxy group is then introduced via a nucleophilic substitution reaction, and the final methanol group is added through reduction reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and continuous flow processes to ensure the scalability and cost-effectiveness of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: Reduction reactions can convert the methanol group to other functional groups such as alkanes or alkenes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alkanes or alkenes .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [5-(Benzyloxy)-4,7,8-trimethoxynaphthalen-2-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms .
Biology and Medicine: In biological and medical research, this compound is investigated for its potential pharmacological properties. Studies have shown that derivatives of this compound may exhibit antimicrobial, anti-inflammatory, and anticancer activities .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and functional group versatility .
Wirkmechanismus
The mechanism of action of [5-(Benzyloxy)-4,7,8-trimethoxynaphthalen-2-yl]methanol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact pathways and targets depend on the specific application and the derivative of the compound being studied .
Vergleich Mit ähnlichen Verbindungen
[5-(Benzyloxy)-4,7,8-trimethoxynaphthalen-2-yl]methanol: can be compared with other naphthalene derivatives such as 1-naphthol and 2-naphthol, which also possess hydroxyl groups but lack the benzyloxy and methoxy substitutions.
Benzyl alcohol: and benzyl methoxyphenyl derivatives are similar in terms of their benzyloxy functional group but differ in their core structures.
Uniqueness: The uniqueness of this compound lies in its combination of benzyloxy and methoxy groups on a naphthalene core, which imparts distinct chemical and physical properties. This makes it a valuable compound for diverse applications in research and industry .
Eigenschaften
CAS-Nummer |
828940-59-6 |
|---|---|
Molekularformel |
C21H22O5 |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
(4,7,8-trimethoxy-5-phenylmethoxynaphthalen-2-yl)methanol |
InChI |
InChI=1S/C21H22O5/c1-23-17-10-15(12-22)9-16-20(17)18(11-19(24-2)21(16)25-3)26-13-14-7-5-4-6-8-14/h4-11,22H,12-13H2,1-3H3 |
InChI-Schlüssel |
ITYRCCPJRPMPHO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC2=C1C(=CC(=C2OC)OC)OCC3=CC=CC=C3)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{2-[(2-Methyl-1,3-dioxolan-2-yl)methyl]anilino}but-3-en-2-one](/img/structure/B14223331.png)
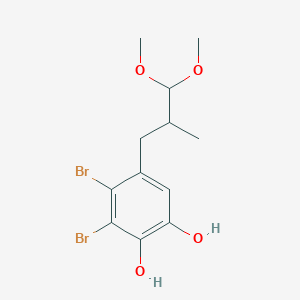
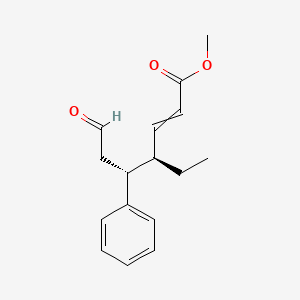
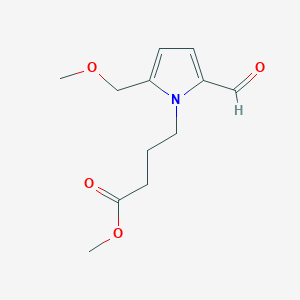

![2-Amino-5-{[(propan-2-yl)oxy]methyl}phenol](/img/structure/B14223348.png)
![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-2-yl)methyl]-2H-indole-5-carboxamide](/img/structure/B14223365.png)
![1,4-Dihydropyrazino[2,3-g]quinoxaline](/img/structure/B14223369.png)
![3-{4-[(4-Hydroxyphenyl)sulfanyl]phenyl}-2-methylprop-2-enoic acid](/img/structure/B14223380.png)
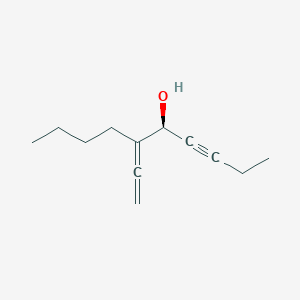
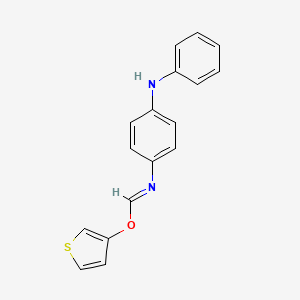
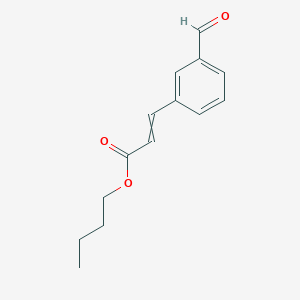
![N-{4-[(Methanesulfonyl)amino]phenyl}glycine](/img/structure/B14223393.png)
![6-(Bicyclo[2.2.1]hept-5-en-2-yl)hexan-1-ol](/img/structure/B14223409.png)
